molecular formula C34H65NO B12690630 Ethylhexadecyldimethylammonium 4-octylphenolate CAS No. 94159-48-5

Ethylhexadecyldimethylammonium 4-octylphenolate

Cat. No.: B12690630
CAS No.: 94159-48-5
M. Wt: 503.9 g/mol
InChI Key: SMKARVCTVFJWGT-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylhexadecyldimethylammonium 4-octylphenolate typically involves the reaction of ethylhexadecyldimethylammonium chloride with 4-octylphenol under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Ethylhexadecyldimethylammonium 4-octylphenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethylhexadecyldimethylammonium 4-octylphenolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethylhexadecyldimethylammonium 4-octylphenolate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This antimicrobial action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Didecyldimethylammonium chloride: Known for its use in disinfectants and sanitizers.

    Cetyltrimethylammonium bromide: Commonly used as a surfactant in various applications.

Uniqueness

Ethylhexadecyldimethylammonium 4-octylphenolate stands out due to its specific combination of a long alkyl chain and a phenolate group, which enhances its surfactant properties and makes it particularly effective in disrupting microbial cell membranes .

Properties

CAS No.

94159-48-5

Molecular Formula

C34H65NO

Molecular Weight

503.9 g/mol

IUPAC Name

ethyl-hexadecyl-dimethylazanium;4-octylphenolate

InChI

InChI=1S/C20H44N.C14H22O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h5-20H2,1-4H3;9-12,15H,2-8H2,1H3/q+1;/p-1

InChI Key

SMKARVCTVFJWGT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.CCCCCCCCC1=CC=C(C=C1)[O-]

Origin of Product

United States

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